molecular formula C19H20O2 B14091838 [1,1'-Biphenyl]-4-ol, 2'-methoxy-3,5'-di-2-propenyl- CAS No. 68592-19-8

[1,1'-Biphenyl]-4-ol, 2'-methoxy-3,5'-di-2-propenyl-

Cat. No.: B14091838
CAS No.: 68592-19-8
M. Wt: 280.4 g/mol
InChI Key: QVLJMPBNVQXYEL-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-ol, 2’-methoxy-3,5’-di-2-propenyl- is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with hydroxyl, methoxy, and propenyl substituents. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-ol, 2’-methoxy-3,5’-di-2-propenyl- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-ol, 2’-methoxy-3,5’-di-2-propenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

[1,1’-Biphenyl]-4-ol, 2’-methoxy-3,5’-di-2-propenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-ol, 2’-methoxy-3,5’-di-2-propenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, modulating cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-ol, 2’-methoxy-3,5’-di-2-propenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in research and industry.

Properties

CAS No.

68592-19-8

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

4-(2-methoxy-5-prop-2-enylphenyl)-2-prop-2-enylphenol

InChI

InChI=1S/C19H20O2/c1-4-6-14-8-11-19(21-3)17(12-14)15-9-10-18(20)16(13-15)7-5-2/h4-5,8-13,20H,1-2,6-7H2,3H3

InChI Key

QVLJMPBNVQXYEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC=C)C2=CC(=C(C=C2)O)CC=C

Origin of Product

United States

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